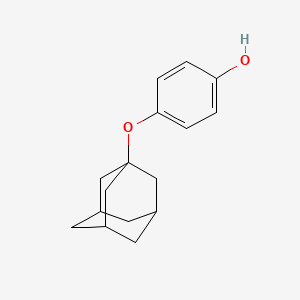
4-(1-金刚烷氧基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(1-Adamantyloxy)phenol” is a chemical compound with the molecular formula C16H20O2 . It contains a total of 41 bonds, including 21 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains has been discussed in various studies . Anionic polymerizations of a series of para-substituted styrene derivatives containing adamantyl groups, including 4-(1-adamantyloxy)styrene, were carried out in THF at –78 °C .Molecular Structure Analysis
The molecular structure of “4-(1-Adamantyloxy)phenol” includes 20 Hydrogen atoms, 16 Carbon atoms, and 2 Oxygen atoms . The molecule contains a total of 41 bonds, including 21 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 aromatic hydroxyl, and 1 aromatic ether .Chemical Reactions Analysis
Phenols, including “4-(1-Adamantyloxy)phenol”, can undergo various chemical reactions. For instance, phenols can react with 4-aminoantipyrine in the presence of peroxidase to yield a chromogen with maximum absorption at 500 nm . Additionally, an indirect electrochemical protocol for the electroanalytical detection of phenols has been demonstrated .Physical And Chemical Properties Analysis
Phenols, including “4-(1-Adamantyloxy)phenol”, have properties chiefly due to the hydroxyl group. They are colorless liquids or solids but can turn reddish-brown in the atmosphere due to oxidation. Their boiling points increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Due to the ability to form hydrogen bonding, phenols are readily soluble in water .科学研究应用
细菌呼吸的改变
4-(1-金刚烷基)-苯酚的衍生物,如 KVM-97,已显示出有希望的抗菌性能,特别是影响细菌(如铜绿假单胞菌)的细胞膜的结构完整性和功能。已观察到这些化合物以剂量依赖性方式抑制细菌细胞中的内源性呼吸和底物氧化。对呼吸和氧化磷酸化的解偶联作用表明在靶向细菌生物能方面具有潜在应用 (Dudikova, Vrynchanu, & Nosar, 2018).
生化应用
降血脂蛋白血症剂
已探索化合物 4-(1-金刚烷氧基)苯胺及其衍生物的降血脂蛋白血症特性,这些特性会影响脂质代谢。这项研究已确定了具有活性的几种化合物,表明了新治疗剂的潜在发展途径 (Lednicer, Heyd, Emmert, Tenbrink, Schurr, & Day, 1979).
抗锥虫病活性
已合成金刚烷芳基异羟肟酸并针对布氏锥虫和克氏锥虫进行了测试。研究发现有希望的抗锥虫病活性,尤其是在苯氧基乙酰异羟肟酸衍生物中,表明了潜在的治疗应用 (Foscolos, Tsotinis, Taylor, Kelly, & Papanastasiou, 2022).
材料科学应用
金刚烷基取代酚醛聚合物
4-(1-金刚烷基)苯酚已用于合成具有高玻璃化转变温度和显着热稳定性的线性聚合物,表明其在需要高耐热性的材料的制造中很有用 (Jensen, Grimsley, & Mathias, 1996).
药用应用
疼痛治疗替代方案
由 1-金刚烷基溴甲基酮合成的金刚烷基衍生物(化合物 4)对环氧合酶酶(COX-1 和 COX-2)的亲和力高于常规药物。这表明其作为疼痛治疗的新治疗替代方案的潜力 (Figueroa‐Valverde et al., 2021).
生化研究
抗氧化活性
已研究金刚烷基酚的抗氧化性能。研究表明,当官能团位于官能团的邻位时,这些化合物表现出最大的活性,在抗氧化剂配方中具有潜在的应用 (Sokolenko, Svirskaya, Velikov, & Sizova, 2002).
生物医学研究
血红蛋白的变构调节剂
已发现某些金刚烷衍生物会降低人血红蛋白的氧亲和力,这可能有利于治疗与氧气供应不足相关的疾病,如缺血、中风和肿瘤放射治疗 (Randad, Mahran, Mehanna, & Abraham, 1991).
作用机制
Target of action
Phenolic compounds often exhibit their effects by interacting with proteins or enzymes in the body, altering their function. They can also interact with cell membranes, disrupting their integrity and function .
Mode of action
The mode of action of phenolic compounds can vary widely depending on the specific compound and its targets. Some phenolic compounds act as antioxidants, neutralizing harmful free radicals in the body. Others may have anti-inflammatory, antiviral, or antibacterial effects .
Biochemical pathways
Phenolic compounds can influence a variety of biochemical pathways. For example, they may inhibit the action of certain enzymes, alter signal transduction pathways, or affect gene expression .
Pharmacokinetics
Phenolic compounds are typically absorbed in the intestines and then metabolized in the liver. They can be excreted in the urine or feces. Factors such as the compound’s solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion .
Result of action
The effects of phenolic compounds at the molecular and cellular level can include changes in cell membrane permeability, inhibition of enzyme activity, and alterations in signal transduction pathways. These changes can lead to various physiological effects, depending on the specific compound and its targets .
Action environment
The action of phenolic compounds can be influenced by various environmental factors. For example, the presence of other compounds can affect their absorption and metabolism. The pH of the environment can influence their stability and reactivity .
安全和危害
未来方向
Derivatives of “4-(1-Adamantyloxy)phenol” are a promising class of antimicrobials affecting the structural integrity and functions of the bacterial cell membrane . Future research could focus on further exploring the antimicrobial properties of these compounds and their potential applications in medicine and other fields.
属性
IUPAC Name |
4-(1-adamantyloxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c17-14-1-3-15(4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPBVUFMDQCJPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC4=CC=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

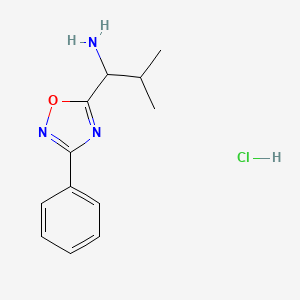

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
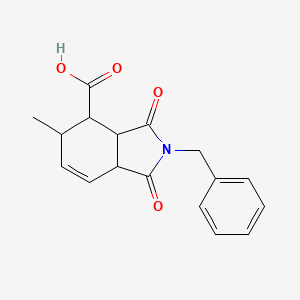

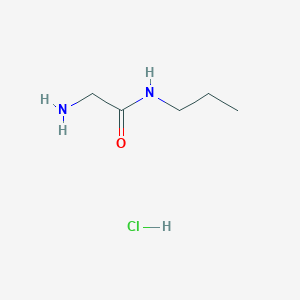
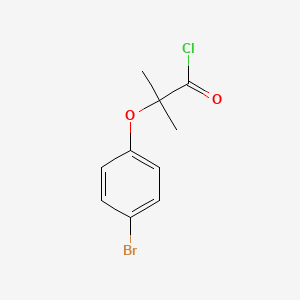
amine dihydrochloride](/img/structure/B1372028.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)